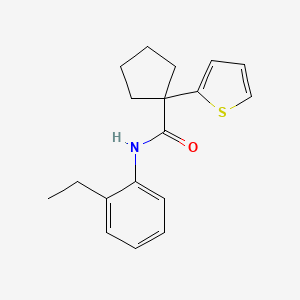
4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid and its derivatives have been explored for their potential in combating microbial and viral infections. Studies have synthesized novel quinazolinone derivatives, evaluating their antimicrobial effectiveness against a range of bacterial strains. For instance, quinazolinone derivatives have been assessed for their antimicrobial activity, showcasing their potential in addressing infectious diseases (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, derivatives of this compound have been tested for antiviral properties, particularly against viruses such as HIV, HSV, and vaccinia viruses, with certain compounds showing notable antiviral activity (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis of Intermediate Compounds
The chemical has been a key intermediate in synthesizing various pharmacologically active compounds. An improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a related compound, has been developed to enhance the efficiency and cost-effectiveness of the synthesis process. This compound serves as a critical intermediate for the synthesis of β-benzamido TACE inhibitors, highlighting its importance in medicinal chemistry (Xing, 2009).
Corrosion Inhibition
Research into the applications of quinazolinone derivatives extends into the field of corrosion inhibition. New N-heterocyclic compounds based on quinazoline structures have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. These studies not only reveal the chemical versatility of these compounds but also their potential industrial applications in protecting metals against corrosion (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Anticonvulsant and Antimicrobial Studies
Further investigations into the therapeutic applications of quinazolinone derivatives have uncovered their potential in anticonvulsant and antimicrobial therapies. Synthesis of novel thioxoquinazolinone derivatives and their subsequent evaluation for antimicrobial and anticonvulsant activities indicate broad-spectrum effectiveness, showcasing the diverse pharmacological potential of these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Docking Studies and Molecular Design
The molecular design of 4-anilinoquinazoline derivatives has been informed by docking studies, leading to the synthesis of compounds with targeted antimicrobial activities. This approach not only underscores the relevance of this compound derivatives in drug design but also highlights the integration of computational methods in optimizing these compounds for specific biological targets (Rezaee Nasab, Hassanzadeh, Khodarahmi, Rostami, Mirzaei, Jahanian-Najafabadi, & Mansourian, 2017).
Eigenschaften
IUPAC Name |
4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-18-15-8-7-13(23-2)9-14(15)16(20)19(10)12-5-3-11(4-6-12)17(21)22/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZLXZHZNNQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

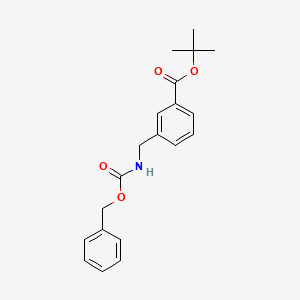
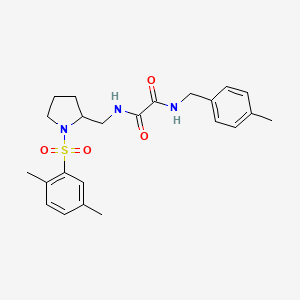
![2-[N-(4-acetylphenyl)-C-methylcarbonimidoyl]indene-1,3-dione](/img/structure/B2577947.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)
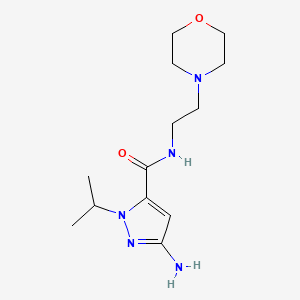
![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
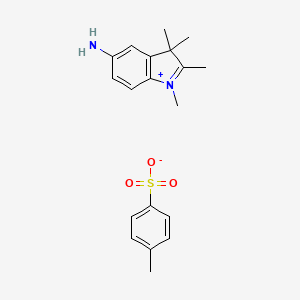

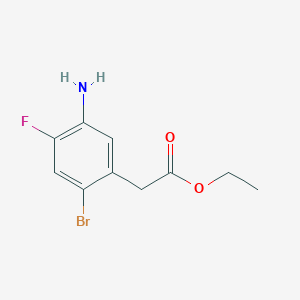
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
